molecular formula C21H23ClN2O3S B11547822 2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11547822
M. Wt: 418.9 g/mol
InChI Key: UDNPQNAVKFAFNG-YDZHTSKRSA-N
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Description

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, sulfur, and hydrazide functionalities, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 3-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl 3-ethoxy-4-hydroxybenzoate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23ClN2O3S/c1-3-10-27-19-9-8-16(12-20(19)26-4-2)13-23-24-21(25)15-28-14-17-6-5-7-18(22)11-17/h3,5-9,11-13H,1,4,10,14-15H2,2H3,(H,24,25)/b23-13+

InChI Key

UDNPQNAVKFAFNG-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Cl)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Cl)OCC=C

Origin of Product

United States

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